Cas no 38076-57-2 (4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid)
38076-57-2 structure
Product Name:4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
Numero CAS:38076-57-2
MF:C20H26O6
MW:362.416846752167
CID:1488055
PubChem ID:443455
Update Time:2024-02-29
4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1alpha,2beta,4aalpha,4bbeta,10beta)-4a-formyl-2-hydroxy-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
- gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,10beta)-
- 4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
- Gibberellin A36
- Gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1α,2β,4aα,4bβ,10β)-
- (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
- 4a-formyl-2beta-hydroxy-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
- GA36
- Q27110165
- SCHEMBL20604663
- CHEBI:29595
- (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
- 38076-57-2
- DTXSID00332090
- LMPR0104170019
-
- Inchi: 1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1
- Chiave InChI: JZBLVVPDEDCVQA-SQLMURCQSA-N
- Sorrisi: O[C@H]1CC[C@]2(C=O)[C@@H]([C@@]1(C(=O)O)C)[C@H](C(=O)O)[C@]13CC(=C)[C@H](CC[C@H]12)C3
Proprietà calcolate
- Massa esatta: 362.17293854g/mol
- Massa monoisotopica: 362.17293854g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 715
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 112Ų
4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
38076-57-2 (4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso